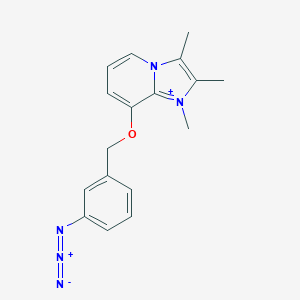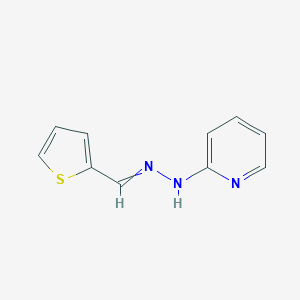
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine, also known as TPA-023, is a small molecule compound that has gained significant attention in the field of neuroscience. It is a selective agonist for the GABA-A receptor subtype, which plays a crucial role in the regulation of neuronal excitability in the central nervous system. TPA-023 has been studied extensively for its potential therapeutic applications in treating a variety of neurological disorders, including anxiety, depression, and epilepsy.
Mecanismo De Acción
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine selectively binds to the GABA-A receptor subtype, which is responsible for the majority of inhibitory neurotransmission in the central nervous system. When N-(thiophen-2-ylmethylideneamino)pyridin-2-amine binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased neuronal inhibition. This results in a reduction in neuronal excitability, which can lead to anxiolytic, antidepressant, and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine are primarily related to its effects on the GABA-A receptor. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine enhances the activity of the receptor, leading to increased neuronal inhibition. This can result in a reduction in anxiety and depression symptoms, as well as a reduction in seizure activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a potential role in treating substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is its high selectivity for the GABA-A receptor subtype. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied, and its synthesis method has been optimized to achieve high purity and yield. However, one limitation of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is that its effects may not translate directly to humans, as animal models may not accurately reflect the complexity of human neurological disorders.
Direcciones Futuras
There are several potential future directions for research on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. One area of interest is the potential use of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in treating substance use disorders. Additionally, further research is needed to determine the long-term safety and efficacy of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in humans. Finally, there is potential for the development of new compounds based on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine that may have improved selectivity and efficacy for the GABA-A receptor subtype.
Métodos De Síntesis
The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine involves several steps, starting with the reaction of 2-aminopyridine with thiophene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been optimized to achieve high purity and yield, making it suitable for use in various research studies.
Aplicaciones Científicas De Investigación
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has also been studied for its anticonvulsant properties and has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been studied for its potential use in treating alcohol and opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
Propiedades
Número CAS |
123354-90-5 |
|---|---|
Nombre del producto |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13) |
Clave InChI |
WSSYFBKJUAUOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
SMILES canónico |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Sinónimos |
2-thiophenaldehyde 2-pyridylhydrazone TAPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





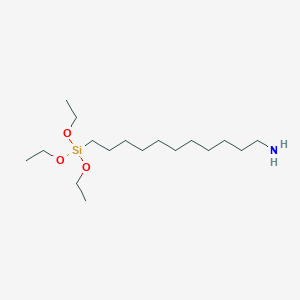

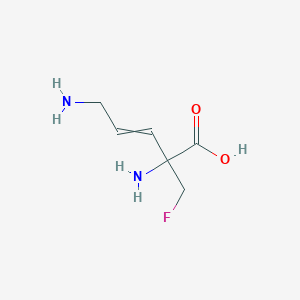
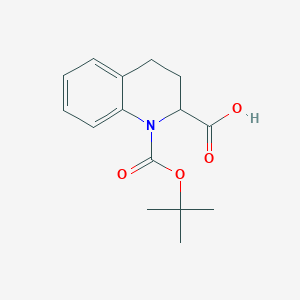
![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
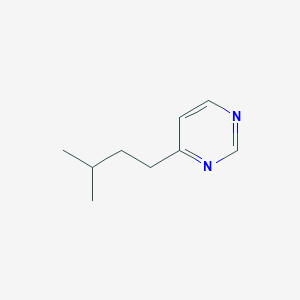
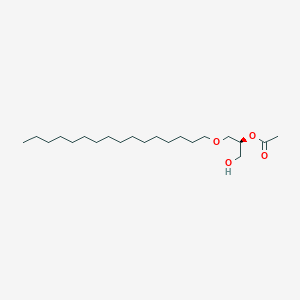
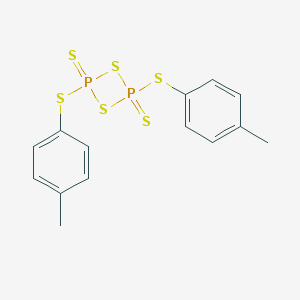
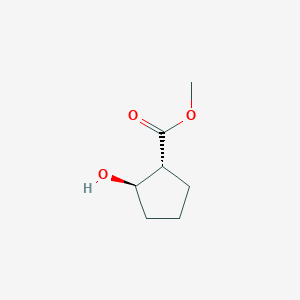
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
